molecular formula C14H11N5O3 B3871948 7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

Cat. No.: B3871948
M. Wt: 297.27 g/mol
InChI Key: CPFHRFISMKPERA-UHFFFAOYSA-N
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Description

“7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and as intermediates in various chemical reactions.

Properties

IUPAC Name

7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-8-6-9(19(21)22)7-10-12(8)16-14(20)13(10)18-17-11-4-2-3-5-15-11/h2-7,16,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFHRFISMKPERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC=N3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” typically involves the following steps:

    Diazotization: The starting material, 2-aminopyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-methyl-5-nitro-1H-indol-2-ol under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents and catalysts may be used to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Various substitution reactions can occur on the indole or pyridine rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of “7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The azo bond can be cleaved under certain conditions, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
  • 6-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
  • 7-methyl-4-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

Uniqueness

“7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and nitro groups, as well as the azo linkage, can significantly affect its properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Reactant of Route 2
7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

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